

# N4-Acetylcytidine Triphosphate: A Comprehensive Guide for Researchers

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## Compound of Interest

Compound Name: *N4-Acetylcytidine triphosphate sodium*

Cat. No.: *B15588381*

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For researchers, scientists, and drug development professionals, N4-acetylcytidine triphosphate (ac4CTP) is emerging as a critical tool for investigating the epitranscriptomic landscape. This modified nucleotide is instrumental in the in vitro synthesis of N4-acetylcytidine (ac4C) modified RNA, enabling detailed studies of its role in mRNA stability, translation efficiency, and various cellular processes. This document provides a detailed overview of commercially available ac4CTP, along with protocols for its application in molecular biology research.

## I. Commercial Suppliers and Pricing Overview

The availability of high-quality N4-acetylcytidine triphosphate is crucial for reproducible experimental outcomes. Several reputable suppliers offer this modified nucleotide, with variations in formulation, quantity, and price. The following table summarizes the offerings from key suppliers to aid in the selection of the most suitable product for your research needs.

Supplier	Catalog Number(s)	Available Quantities	Formulation	Purity	Price (EUR)
Jena Bioscience	NU-988S, NU-988L	10 µl (100 mM), 5 x 10 µl (100 mM)	Solution in water	≥ 95% (HPLC)	€114.49, €335.18
MedChemExpress	HY-111815A-5mg	5 mg	Sodium salt	99.91%	Inquire
Adooq Bioscience	A19880	Inquire	Lyophilized	Inquire	Inquire
CymitQuimica	Varies (distributor)	Inquire	Inquire	Inquire	Inquire

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and for quotes on bulk quantities. "Inquire" indicates that the information was not readily available on the supplier's website.

## II. Application Notes: The Role of N4-Acetylcytidine in RNA Biology

N4-acetylcytidine is a post-transcriptional RNA modification that has been identified in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1] The incorporation of ac4C into RNA molecules has been shown to have significant functional consequences:

- **Enhanced mRNA Stability:** The presence of ac4C within an mRNA transcript can protect it from degradation by cellular nucleases, thereby increasing its half-life.[2]
- **Increased Translation Efficiency:** Acetylation of cytidine in mRNA has been demonstrated to promote the efficiency of protein translation.[3][4] This effect appears to be position-dependent within the mRNA sequence.[1]
- **Regulation of Gene Expression:** By influencing mRNA stability and translation, ac4C plays a role in the post-transcriptional regulation of gene expression.[5]

- Involvement in Disease: Dysregulation of ac4C modification has been implicated in various diseases, including cancer.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) The enzyme responsible for this modification, N-acetyltransferase 10 (NAT10), is a subject of intense research as a potential therapeutic target.[\[8\]](#)[\[9\]](#)[\[10\]](#)

The primary application of N4-acetylcytidine triphosphate is its use as a substrate for in vitro transcription (IVT) reactions, typically catalyzed by T7 RNA polymerase.[\[11\]](#)[\[12\]](#)[\[13\]](#) This allows for the site-specific or global incorporation of ac4C into synthetic RNA molecules for downstream functional studies.

### III. Experimental Protocols

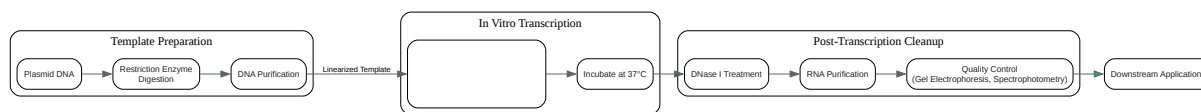
#### A. In Vitro Transcription for the Synthesis of ac4C-Modified mRNA

This protocol outlines the general steps for incorporating N4-acetylcytidine into an mRNA transcript using a commercially available T7 RNA polymerase-based in vitro transcription kit.

##### 1. Materials:

- Linearized DNA template with a T7 promoter
- N4-Acetylcytidine triphosphate (ac4CTP) solution (e.g., 100 mM from Jena Bioscience)
- ATP, GTP, UTP solutions
- T7 RNA Polymerase
- Transcription Buffer
- RNase Inhibitor
- DNase I (RNase-free)
- Nuclease-free water
- RNA purification kit (e.g., column-based or magnetic beads)

## 2. Workflow Diagram:



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Caption: Workflow for the in vitro synthesis of ac4C-modified RNA.

## 3. Protocol:

- **Template Preparation:** The DNA template should be linearized downstream of the desired RNA sequence and purified to remove the restriction enzyme and buffer components.
- **Transcription Reaction Setup:** In a nuclease-free tube on ice, assemble the following components. The final concentration of each nucleotide, including ac4CTP, should be optimized based on the specific application, but a common starting point is to substitute a portion or all of the CTP with ac4CTP.

Component	Volume	Final Concentration
Nuclease-free water	X $\mu$ L	1X
Transcription Buffer (10X)	2 $\mu$ L	
ATP, GTP, UTP (100 mM each)	0.5 $\mu$ L each	2.5 mM each
CTP (100 mM)	0.5 - X $\mu$ L	Varies
ac4CTP (100 mM)	X $\mu$ L	Varies
Linear DNA Template	1 $\mu$ g	
RNase Inhibitor	1 $\mu$ L	
T7 RNA Polymerase	2 $\mu$ L	
Total Volume	20 $\mu$ L	

- Incubation: Mix the components gently and incubate the reaction at 37°C for 2 to 4 hours.
- DNase Treatment: Add RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the DNA template.
- RNA Purification: Purify the synthesized ac4C-modified RNA using a suitable RNA purification kit according to the manufacturer's instructions.
- Quality Control: Assess the integrity and quantity of the purified RNA using denaturing agarose gel electrophoresis and UV spectrophotometry. The presence of a sharp band of the expected size indicates successful synthesis of full-length RNA.

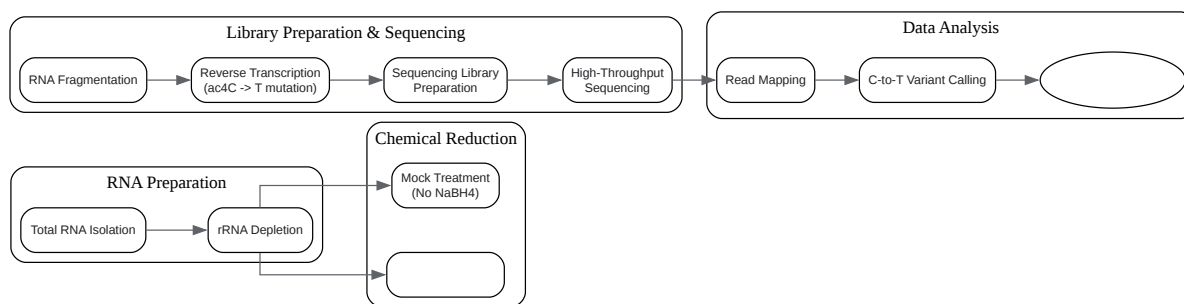
## B. Detection of N4-Acetylcytidine in RNA

Several methods are available for the detection and mapping of ac4C within RNA molecules. One such method is ac4C-seq, which relies on the chemical reduction of ac4C followed by reverse transcription and sequencing.

### 1. Principle of ac4C-seq:

N4-acetylcytidine can be chemically reduced by sodium borohydride (NaBH<sub>4</sub>) or sodium cyanoborohydride. This reduction alters the base-pairing properties of the modified cytidine, causing it to be misread as a uridine (U) during reverse transcription. Consequently, a C-to-T transition is observed at the position of the ac4C modification in the resulting cDNA sequence.

## 2. Workflow Diagram for ac4C-seq:



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Caption: Workflow for the detection of ac4C sites in RNA using ac4C-seq.

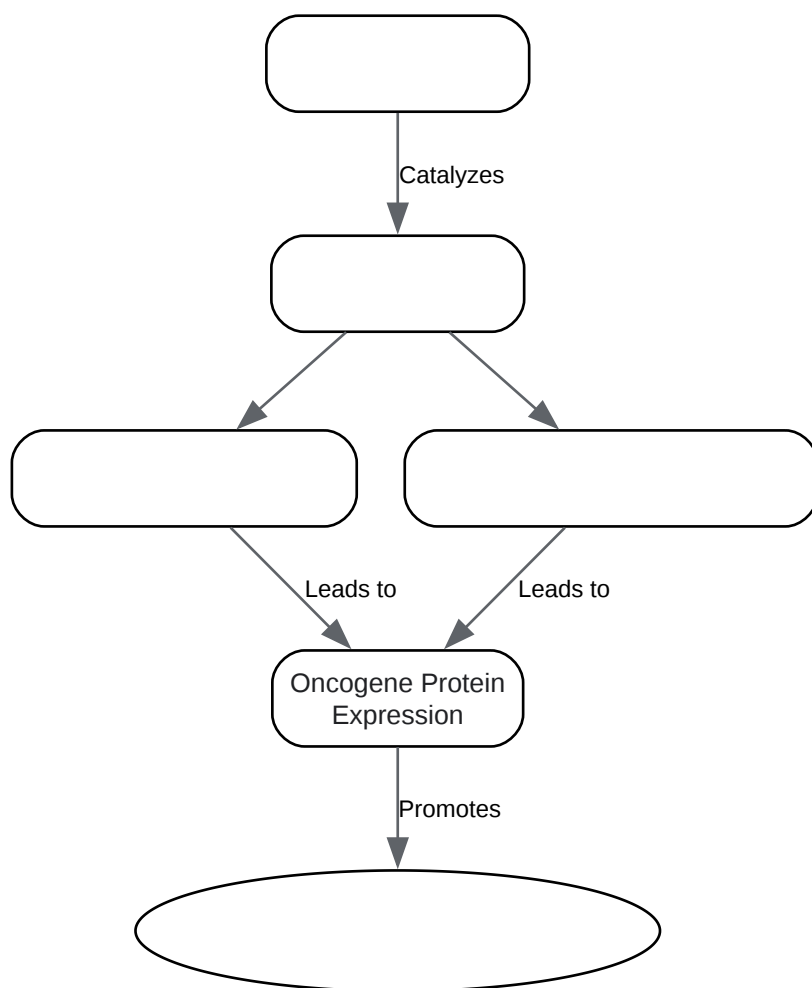
3. Abbreviated Protocol for Chemical Reduction (as part of ac4C-seq): This protocol is based on the principles described in the literature and should be optimized for specific experimental conditions.<sup>[14][15]</sup>

- RNA Preparation: Isolate total RNA and perform ribosomal RNA depletion to enrich for mRNA.
- Reduction Reaction:
  - For the treatment sample, incubate the RNA with freshly prepared sodium borohydride (NaBH<sub>4</sub>) in a suitable buffer system.

- For the control sample, perform a mock incubation without NaBH<sub>4</sub>.
- RNA Cleanup: Purify the RNA from both the treatment and control reactions to remove chemical residues.
- Downstream Processing: Proceed with RNA fragmentation, reverse transcription, and sequencing library preparation for both samples.
- Bioinformatic Analysis: After sequencing, align the reads to the reference transcriptome and identify sites with a significant enrichment of C-to-T transitions in the NaBH<sub>4</sub>-treated sample compared to the control. These sites correspond to the locations of ac4C modifications.

## IV. Signaling Pathways and Logical Relationships

The incorporation of ac4C into mRNA can influence various signaling pathways by modulating the expression of key regulatory proteins. One such example is the role of NAT10-mediated acetylation in cancer progression.



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Caption: Role of NAT10-mediated ac4C modification in cancer progression.

This diagram illustrates how the acetyltransferase NAT10 catalyzes the formation of ac4C on target mRNAs, such as those encoding oncogenes.[9] This modification enhances the stability and translational efficiency of the mRNA, leading to increased expression of the oncoprotein and subsequent promotion of cancer progression.[9] The study of these pathways is facilitated by the use of N4-acetylcytidine triphosphate to generate modified RNAs for functional assays.

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